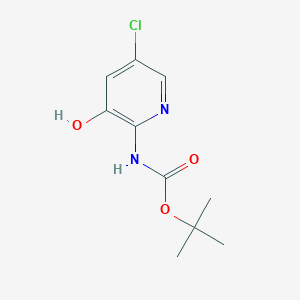
1,2,3-Trifluoro-4-(trifluoromethoxy)benzene
Descripción general
Descripción
1,2,3-Trifluoro-4-(trifluoromethoxy)benzene: is an aromatic compound featuring both trifluoromethyl and trifluoromethoxy groups attached to a benzene ring. This compound is part of a broader class of fluorinated aromatic compounds, which are known for their unique chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,3-Trifluoro-4-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the hydrogenolysis of 4-chloro-1-(trifluoromethoxy)benzene . This reaction typically requires a hydrogenation catalyst and specific reaction conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenolysis processes, utilizing optimized catalysts and reaction conditions to maximize yield and purity. The scalability of these methods ensures the availability of the compound for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 1,2,3-Trifluoro-4-(trifluoromethoxy)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.
Coupling Reactions: It can also undergo Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Suzuki-Miyaura Coupling: This reaction typically involves palladium catalysts and boron reagents under mild conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted aromatic compounds, while coupling reactions can produce biaryl or diaryl compounds.
Aplicaciones Científicas De Investigación
Chemistry: 1,2,3-Trifluoro-4-(trifluoromethoxy)benzene is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts .
Biology and Medicine: In medicinal chemistry, fluorinated compounds like this compound are explored for their potential as drug candidates. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceuticals .
Industry: The compound is also used in the agrochemical industry, where it contributes to the development of pesticides and herbicides with improved efficacy and environmental profiles .
Mecanismo De Acción
The mechanism of action of 1,2,3-Trifluoro-4-(trifluoromethoxy)benzene in various applications depends on its interaction with molecular targets. For instance, in pharmaceuticals, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can influence the compound’s electronic properties, enhancing its binding affinity and selectivity .
Comparación Con Compuestos Similares
1-Bromo-3-(trifluoromethoxy)benzene: This compound features a bromine atom instead of the trifluoromethyl group, leading to different reactivity and applications.
4-(Trifluoromethyl)benzyl bromide: Another related compound with a trifluoromethyl group attached to a benzyl bromide structure.
Uniqueness: 1,2,3-Trifluoro-4-(trifluoromethoxy)benzene is unique due to the presence of both trifluoromethyl and trifluoromethoxy groups on the same aromatic ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry .
Propiedades
IUPAC Name |
1,2,3-trifluoro-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F6O/c8-3-1-2-4(6(10)5(3)9)14-7(11,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZIFOMMCVYAPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)(F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Oxaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B1403757.png)

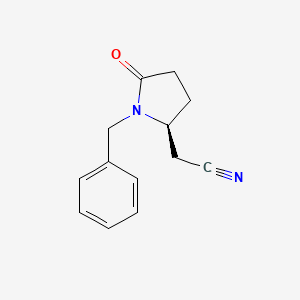
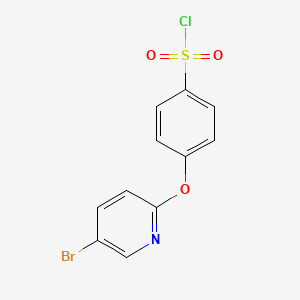
![1-(4-Tetrahydropyranyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Hydrochloride](/img/structure/B1403762.png)


![7-Oxa-1-azaspiro[4.4]nonane hydrochloride](/img/structure/B1403768.png)
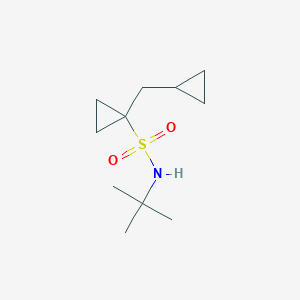
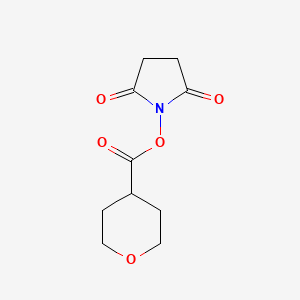
![Ethyl 3-chloroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1403773.png)
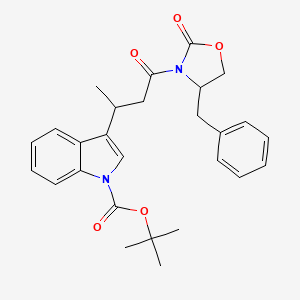
![2,4-Dichloro-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine](/img/structure/B1403777.png)
